1-(4-Methylpyridin-2-YL)cyclopropane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylpyridin-2-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-2-5-11-8(6-7)10(3-4-10)9(12)13/h2,5-6H,3-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYQISBUFLFPLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2(CC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201222459 | |
| Record name | 1-(4-Methyl-2-pyridinyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060804-89-8 | |
| Record name | 1-(4-Methyl-2-pyridinyl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060804-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methyl-2-pyridinyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Design
Nitrogen ylides, generated from α-halo esters and tertiary amines, have emerged as versatile intermediates for cyclopropanation. The synthesis of 1-(4-methylpyridin-2-yl)cyclopropane-1-carboxylic acid begins with the preparation of 2-vinyl-4-methylpyridine (3 ), a critical intermediate. This compound is synthesized via a palladium-catalyzed Suzuki-Miyaura coupling between 2-chloro-4-methylpyridine and potassium vinyltrifluoroborate, analogous to methods reported for pyrimidine derivatives. The reaction employs Pd(OAc)₂ and 1,1′-bis(diphenylphosphino)ferrocene (dppf) in a dioxane-water mixture at 90°C, achieving yields of 77% after distillation.
The cyclopropanation step involves the generation of a nitrogen ylide from tert-butyl bromoacetate and 1,4-diazabicyclo[2.2.2]octane (DABCO) in acetonitrile. Subsequent reaction with 3 in the presence of cesium carbonate at 80°C facilitates [2+1] cycloaddition, forming tert-butyl (1RS,2RS)-2-(4-methylpyridin-2-yl)cyclopropane-1-carboxylate (13 ) with trans selectivity. Deprotection of the tert-butyl group using trifluoroacetic acid in dichloromethane yields the racemic carboxylic acid (rac-1 ).
Optimization and Scalability
Key process optimizations include:
- Solvent Selection : Anhydrous acetonitrile minimizes side reactions during ylide formation.
- Temperature Control : Maintaining 80°C ensures complete conversion within 20 hours.
- Workup Efficiency : Filtration through diatomaceous earth (Dicalite) and sequential aqueous washes (HCl, phosphate buffer) enhance purity.
This method scales to 190 g of 13 with a 58% overall yield from 2-chloro-4-methylpyridine, demonstrating industrial viability.
Sulfonium Ylide-Based Cyclopropanation
Classic Sulfonium Ylide Approach
Sulfonium ylides, derived from tetrahydrothiophenium salts, offer an alternative pathway. As detailed in U.S. Patent 4,083,863, tert-butyl bromoacetate reacts with tetrahydrothiophene to form a sulfonium salt, which is deprotonated with aqueous NaOH to generate the ylide. Reaction with 2-vinyl-4-methylpyridine in methylene chloride at 25–50°C produces the cyclopropane ester, which is hydrolyzed to the carboxylic acid under acidic conditions.
Comparative Analysis
- Yield : Sulfonium ylides achieve comparable yields (60–70%) to nitrogen ylides but require stringent anhydrous conditions.
- Stereoselectivity : Both methods favor trans-diastereomers due to the concerted nature of ylide cycloaddition.
- Safety : Sulfonium ylides necessitate handling corrosive bases (e.g., NaOH) and toxic solvents, whereas nitrogen ylides leverage safer DABCO-based systems.
Transition-Metal-Catalyzed Methods
Palladium-Catalyzed Conjugate Addition-Cyclopropanation
A hybrid approach combines palladium-catalyzed conjugate addition with ylide cyclopropanation. In a sequence adapted from pyrimidine syntheses, 2-chloro-4-methylpyridine undergoes vinylation via Pd/dppf-catalyzed coupling with potassium vinyltrifluoroborate. The resultant 2-vinyl-4-methylpyridine is directly subjected to nitrogen ylide cyclopropanation, streamlining the process into a one-pot reaction after intermediate isolation.
Kulinkovich Reaction
The Kulinkovich reaction, employing titanium-mediated cyclopropanation of esters, has been explored for related spirocyclopropane derivatives. For this compound, ethyl 4-methylpyridine-2-carboxylate reacts with ethylmagnesium bromide and Ti(OiPr)₄ in toluene at 0°C. This method faces challenges in regioselectivity but offers a metal-centric alternative to ylide chemistry.
Chiral Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic this compound is resolved using chiral amines:
Process Optimization
- Solvent Systems : Dimethyl carbonate and IMS enable high-yield recovery (>80%) of resolved enantiomers.
- Temperature Gradients : Controlled cooling (0.2°C/min) prevents premature crystallization, ensuring optical purity.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Scalability | Key Advantages |
|---|---|---|---|---|
| Nitrogen Ylide | 58–77 | Trans, racemic | High (100+ g) | Mild conditions, DABCO recyclability |
| Sulfonium Ylide | 60–70 | Trans, racemic | Moderate | No metal catalysts |
| Palladium Hybrid | 50–65 | Trans, racemic | High | One-pot potential |
| Kulinkovich | 30–45 | Low | Low | Titanium-mediated, no ylides |
Industrial-Scale Considerations
Cost-Effectiveness
Nitrogen ylide methods reduce costs through:
- DABCO Reusability : The amine catalyst is recovered via aqueous extraction.
- Solvent Recycling : Dioxane and acetonitrile are distilled and reused.
Chemical Reactions Analysis
1-(4-Methylpyridin-2-YL)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Scientific Research Applications
1-(4-Methylpyridin-2-YL)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 1-(4-Methylpyridin-2-YL)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues: Pyridinyl-Substituted Cyclopropane-Carboxylic Acids
Substituent position and type on the pyridine ring significantly influence physicochemical and biological properties. Key analogues include:
Note: CAS 1060804-89-8 is ambiguously referenced in (4-methyl) and (3-methyl). Structural confirmation is advised for precise applications.
Key Findings:
- Substituent Position : The 4-methyl group on pyridine (target compound) balances electronic effects and steric bulk, optimizing pKa for drug-receptor interactions .
- Substituent Type: Methoxy or cyano groups (e.g., 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate, CAS 1389313-37-4) increase polarity but may introduce synthetic challenges .
Non-Pyridinyl Cyclopropane-Carboxylic Acids
Compounds with non-aromatic substituents highlight the role of the pyridine ring in the target compound:
Key Findings:
- Aromatic vs. Aliphatic Substituents : Pyridinyl groups improve water solubility compared to aliphatic chains (e.g., ethyl) due to hydrogen-bonding capacity .
- Electron-Withdrawing Groups: Trifluoromethyl or cyano substituents (e.g., trans-2-cyanocyclopropane-1-carboxylic acid, CAS 39891-82-2) lower pKa, enhancing acidity .
Biological Activity
1-(4-Methylpyridin-2-YL)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The synthesis of this compound can be achieved through various synthetic routes. One common method involves cyclopropanation of a suitable pyridine derivative followed by carboxylation, typically using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may serve as a potential candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes.
Case Study: Inhibition of TNF-alpha Production
In a study involving human macrophages, treatment with this compound resulted in a significant reduction in TNF-alpha production, indicating its potential utility in managing inflammatory conditions.
The mechanism through which this compound exerts its biological effects may involve interactions with specific molecular targets within cells. It is hypothesized that the compound binds to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular pathways involved.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it can be compared to other similar compounds:
Table 2: Comparison with Similar Compounds
| Compound | Structure Type | Biological Activity |
|---|---|---|
| This compound | Cyclopropane derivative | Antimicrobial, anti-inflammatory |
| 1-(4-Methylpyridin-2-YL)cyclopropane-1-carboxamide | Amide derivative | Limited antimicrobial activity |
| 1-(4-Methylpyridin-2-YL)cyclopropane-1-methanol | Alcohol derivative | Mild anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-methylpyridin-2-yl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis often involves cyclopropanation of precursors (e.g., 4-methylpyridine derivatives) using reagents like 1-bromo-2-chloroethane. Key parameters include pH control (e.g., HCl in aqueous conditions ), temperature, and catalyst selection. For example, electro-induced Hofmann rearrangements have been reported for related cyclopropane-carboxylic acids, achieving yields >75% under optimized conditions .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use melting point analysis (mp ~110–114°C for analogous compounds ), HPLC for purity assessment, and spectroscopic techniques (e.g., H/C NMR, FTIR). Mass spectrometry (MS) and reference to databases like Beilstein (ID: P195237) provide additional validation .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Screen for enzyme inhibition (e.g., metabolic pathway enzymes) or antimicrobial activity via broth microdilution assays. Related cyclopropane derivatives show interactions with biological targets like pyridinium-dependent enzymes, suggesting dose-response studies in cell-free systems .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s biological activity and target binding?
- Methodological Answer : Racemic mixtures (e.g., rac-(1R,2R) isomers) may exhibit divergent activities. Use chiral chromatography (e.g., HPLC with amylose-based columns) to resolve enantiomers. Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies address discrepancies in reported physicochemical data (e.g., melting points)?
- Methodological Answer : Variations in mp (e.g., 110–114°C vs. 124–126°C for similar analogs ) often arise from impurities or polymorphic forms. Recrystallization in solvents like ethanol/water and differential scanning calorimetry (DSC) can resolve these inconsistencies .
Q. How can stability and degradation pathways be studied under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring. For example, cyclopropane-carboxylic acids degrade via ring-opening under acidic conditions; buffer systems mimicking physiological pH (7.4) are critical .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Methodological Answer : Use rodent models for bioavailability studies (oral/IP administration). Monitor plasma concentrations via LC-MS/MS. Toxicity screening should include hepatic/kidney function markers and histopathology, as cyclopropane derivatives may accumulate in lipid-rich tissues .
Key Considerations for Experimental Design
- Stereochemical Purity : Use chiral auxiliaries or asymmetric catalysis to avoid racemic mixtures .
- Analytical Validation : Cross-validate NMR/LC-MS data with reference standards from authoritative catalogs (e.g., Kanto Reagents ).
- Biological Replicates : Include ≥3 replicates in dose-response assays to account for variability in enzyme inhibition studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
